7-Chlorobenzo[d]oxazole-2-carboxylic acid
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H4ClNO3 |
|---|---|
Molecular Weight |
197.57 g/mol |
IUPAC Name |
7-chloro-1,3-benzoxazole-2-carboxylic acid |
InChI |
InChI=1S/C8H4ClNO3/c9-4-2-1-3-5-6(4)13-7(10-5)8(11)12/h1-3H,(H,11,12) |
InChI Key |
UCTBAOQIDGUQMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)OC(=N2)C(=O)O |
Origin of Product |
United States |
Hydrolysis of a Nitrile Precursor:a Reliable Route to a Carboxylic Acid is Through the Hydrolysis of a Corresponding Nitrile.libretexts.orgyoutube.comthis Process Can Be Catalyzed by Either Acid or Base. for the Target Molecule, This Would Involve the Synthesis of 7 Chloro 2 Cyanobenzo D Oxazole As an Intermediate. the Nitrile Itself Can Be Formed Through Various Methods, Including the Sandmeyer Reaction on a 2 Aminobenzoxazole Precursor or by Cyclization Reactions That Incorporate a Cyano Group Bearing C1 Synthon.
Once the 2-cyanobenzoxazole intermediate is obtained, it is heated under reflux with an aqueous acid (e.g., hydrochloric acid) or a base (e.g., sodium hydroxide (B78521) solution). libretexts.orgyoutube.com Acid-catalyzed hydrolysis directly yields the carboxylic acid and an ammonium (B1175870) salt. libretexts.org In contrast, alkaline hydrolysis first produces a carboxylate salt (e.g., sodium 7-chlorobenzo[d]oxazole-2-carboxylate), which then requires a separate acidification step with a strong acid to protonate the carboxylate and yield the final carboxylic acid product. libretexts.orgyoutube.com
Oxidation of a 2 Alkyl Group:another Common Strategy is the Oxidation of a Benzylic Type Alkyl Group Attached to the C2 Position of the Benzoxazole Ring.organic Chemistry.orga Suitable Precursor for This Method Would Be 7 Chloro 2 Methylbenzo D Oxazole. the Methyl Group, Being Attached to the Aromatic Benzoxazole System, Can Be Oxidized to a Carboxyl Group Using Strong Oxidizing Agents.organic Chemistry.orggoogle.com
Typical reagents for this transformation include potassium permanganate (B83412) (KMnO₄) in a hot basic solution or chromic acid (H₂CrO₄). google.com The reaction mechanism involves the initial attack at the benzylic C-H bonds. The process converts the alkyl side-chain into a carboxylic acid, which remains as a salt under basic oxidation conditions and requires subsequent acidification. This method's viability is contingent on the stability of the benzoxazole (B165842) ring and the chloro-substituent under the harsh oxidative conditions.
Carboxylation of an Organometallic Intermediate:a Third Approach Involves the Use of Organometallic Chemistry. This Method Would Start with 2,7 Dichlorobenzo D Oxazole. the Greater Reactivity of the Chlorine Atom at the C2 Position Allows for Selective Metallation, for Instance, by Forming a 2 Lithio or 2 Grignard Reagent. This Highly Nucleophilic Intermediate is then Reacted with Carbon Dioxide Co₂ , Which Serves As the Electrophile.frontiersin.orgnih.gov
Novel and Green Synthetic Approaches for Benzoxazole (B165842) Derivatives
Recent advancements in chemical synthesis have emphasized the development of environmentally benign and efficient methodologies. These "green" approaches, which include microwave-assisted synthesis, the use of ionic liquids, and catalyst- or solvent-free conditions, are highly applicable to the synthesis of the benzoxazole scaffold.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. For the synthesis of benzoxazole derivatives, microwave irradiation offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved product yields, and enhanced purity. nih.gov The direct coupling of a 2-aminophenol (B121084) with a carboxylic acid to form a 2-substituted benzoxazole is a prime example of a reaction that benefits from this technology. thieme-connect.comresearchgate.net
Under microwave irradiation, the reaction between 2-amino-4-chlorophenol (B47367) and a suitable carboxylic acid can proceed efficiently, often without the need for a catalyst or solvent. thieme-connect.com The microwave energy couples directly with the polar molecules in the reaction mixture, leading to rapid and uniform heating that is not achievable with a conventional oil bath. This localized superheating can overcome activation energy barriers more effectively, leading to faster cyclodehydration and formation of the benzoxazole ring.
Table 2: Comparison of Microwave vs. Conventional Heating for Benzoxazole Synthesis
| Reactants | Method | Catalyst/Solvent | Time | Yield | Reference |
|---|---|---|---|---|---|
| 2-Aminophenol + Benzoic Acid | Conventional | PPA | Several hours | Moderate | researchgate.net |
| Microwave | PPA | 4 min | Good | researchgate.net | |
| 2-Aminophenol + Phenylacetic acid | Conventional | None (neat) | 12 h | Low/No reaction | thieme-connect.com |
| Microwave | None (neat) | 30 min | 89% | thieme-connect.com |
Ionic Liquid-Mediated Reactions
Ionic liquids (ILs) are salts with melting points below 100 °C, and they are considered green solvents due to their negligible vapor pressure, high thermal stability, and potential for recyclability. youtube.com In the synthesis of benzoxazole derivatives, ILs can function as both the solvent and the catalyst, facilitating the condensation reaction between a 2-aminophenol and an aldehyde or carboxylic acid.
For instance, Brønsted acidic ionic liquids have been employed as efficient and reusable catalysts for benzoxazole synthesis under solvent-free conditions. The ionic liquid's acidic nature promotes the key cyclodehydration step, while its unique solvent properties can enhance reaction rates and selectivity. A significant advantage is the ease of catalyst recovery; after the reaction, the product can be extracted with a conventional organic solvent, leaving the IL behind to be reused in subsequent batches, which minimizes waste and cost.
Catalyst-Free and Solvent-Free Methodologies
The pinnacle of green synthesis is the ability to conduct reactions without any solvents or catalysts, which eliminates waste generation and purification steps associated with them. The direct synthesis of 2-substituted benzoxazoles from 2-aminophenols and carboxylic acids has been successfully achieved under such conditions. thieme-connect.comresearchgate.net
This approach typically involves heating a neat mixture of the reactants under microwave irradiation. thieme-connect.com The high temperatures achieved rapidly via microwaves are sufficient to drive the condensation and subsequent cyclodehydration to form the benzoxazole ring without the need for an acid catalyst or a high-boiling solvent like polyphosphoric acid (PPA). thieme-connect.comresearchgate.net This solvent-free method is not only environmentally friendly but also simplifies the workup procedure, as the crude product is often pure enough for subsequent use or requires minimal purification. This strategy represents a highly efficient and atom-economical route to the benzoxazole core structure. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.
Proton NMR (¹H NMR) Applications for this compound
Specific ¹H NMR spectral data, including chemical shifts (δ) and coupling constants (J), for this compound are not available in the reviewed literature.
A hypothetical ¹H NMR spectrum would be expected to show distinct signals corresponding to the three non-equivalent aromatic protons on the chlorinated benzene (B151609) ring and a signal for the acidic proton of the carboxylic acid group. The chemical shifts of the aromatic protons would likely appear in the range of 7.0-8.5 ppm, influenced by the electron-withdrawing effects of the chlorine atom and the fused oxazole (B20620) ring. The carboxylic acid proton would typically appear as a broad singlet at a much lower field, generally above 10 ppm, and its position can be highly dependent on the solvent and concentration. chemicalbook.com
Carbon-13 NMR (¹³C NMR) in Carbon Skeleton Analysis
Verifiable ¹³C NMR data for this compound could not be located.
Analysis of the carbon skeleton by ¹³C NMR would reveal signals for each of the eight unique carbon atoms in the molecule. The spectrum would be characterized by:
A signal for the carboxylic acid carbon (C=O), typically found in the 160-185 ppm region. chemicalbook.com
Signals for the carbons of the benzoxazole core. The carbon attached to the chlorine atom would be influenced by its electronegativity.
Quaternary carbons (those without attached protons) would generally show weaker signals compared to protonated carbons.
The expected chemical shifts for a similar but different compound, pyrrole-2-carboxylic acid, are shown in the table below for illustrative purposes.
Table 1: Illustrative ¹³C NMR Data for a Related Heterocyclic Carboxylic Acid
| Carbon Atom | Chemical Shift (δ) in ppm |
|---|---|
| Carboxylic Acid (C=O) | 162.5 |
| Aromatic C2 | 124.9 |
| Aromatic C3 | 111.4 |
| Aromatic C4 | 109.2 |
| Aromatic C5 | 122.1 |
Data shown is for Pyrrole-2-carboxylic acid and is for illustrative purposes only. chemicalbook.com
Advanced 2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Mapping
No 2D NMR spectra (COSY, HSQC, HMBC) for this compound are available in the public domain. These techniques are critical for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's structure.
COSY (Correlation Spectroscopy) would be used to identify proton-proton (¹H-¹H) coupling networks, establishing the connectivity between adjacent protons on the aromatic ring. nih.gov
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, allowing for the definitive assignment of protonated carbon signals in the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the connectivity around quaternary carbons, such as the carboxylic acid carbon and the carbons at the fusion of the benzene and oxazole rings. nih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Specific high-resolution mass spectrometry (HRMS) data or an electron ionization (EI) mass spectrum for this compound was not found. The molecular weight of this compound is 197.58 g/mol .
HRMS would be used to confirm the elemental formula (C₈H₄ClNO₃) by providing a highly accurate mass measurement of the molecular ion. Standard mass spectrometry would show a molecular ion peak (M⁺) and an isotopic pattern characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M⁺ peak). Common fragmentation pathways for aromatic carboxylic acids include the loss of -OH (M-17) and -COOH (M-45). nih.govnist.gov Further fragmentation of the benzoxazole ring would also be expected.
X-ray Crystallography for Absolute Stereochemistry and Conformation
No published crystal structure for this compound could be located.
Should a suitable single crystal of the compound be grown, X-ray crystallography would provide definitive proof of its three-dimensional structure. nih.gov This analysis would yield precise data on bond lengths, bond angles, and the planarity of the benzoxazole ring system. Furthermore, it would reveal how the molecules pack in the crystal lattice and detail any intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group. nih.gov
Chromatographic Methods for Purity Assessment and Mixture Analysis
While vendor websites suggest that HPLC data exists for this compound, specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate, and detector wavelength) and chromatograms are not publicly available. bldpharm.combldpharm.com
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of compounds like this compound. nih.govnih.gov A typical analysis would utilize a reversed-phase column (such as a C18) with a mobile phase consisting of a mixture of an aqueous buffer (often with an acid like formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.gov Detection would likely be performed using a UV detector, as the benzoxazole ring system is expected to be a strong chromophore. The retention time and peak purity would be established to create a reference standard for quality control.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. The development of a robust HPLC method is critical for purity assessment and quantitative analysis in various matrices.
A common approach for the analysis of aromatic carboxylic acids is reversed-phase HPLC. helixchrom.com The inherent polarity of the carboxylic acid group, coupled with the aromatic benzoxazole core, dictates the choice of stationary and mobile phases. A C18 column is a frequently employed stationary phase, offering a hydrophobic surface for interaction. researchgate.net The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile or methanol. The buffer's pH is a critical parameter, as it influences the ionization state of the carboxylic acid and thus its retention on the column. For this compound, maintaining the pH below its pKa would lead to its protonated, less polar form, resulting in stronger retention on a reversed-phase column.
To enhance detection sensitivity, especially at low concentrations, derivatization of the carboxylic acid group can be employed. nih.gov Derivatization with a chromophoric or fluorophoric reagent can significantly improve the limit of detection and quantification. nih.govpsu.edu For instance, reaction with a nitrophenylhydrazine (B1144169) derivative can introduce a strongly UV-absorbing moiety, allowing for detection at higher wavelengths where interference from other components might be minimal. google.comresearchgate.net
Detailed Research Findings:
A hypothetical reversed-phase HPLC method for this compound could be developed using a C18 column with gradient elution. The gradient would allow for the effective separation of the main compound from potential impurities, which may have different polarities. The table below outlines a possible set of HPLC conditions.
Table 1: Hypothetical HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-20 min: 30-80% B; 20-25 min: 80% B; 25-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Under these conditions, this compound would be expected to elute at a specific retention time, allowing for its identification and quantification against a standard. The use of formic acid in the mobile phase helps to control the pH and ensure good peak shape.
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. However, due to the low volatility of carboxylic acids, direct analysis by GC is generally not feasible. colostate.edu Therefore, a derivatization step is necessary to convert the non-volatile this compound into a more volatile derivative suitable for GC analysis.
The most common derivatization technique for carboxylic acids is silylation. colostate.edusemanticscholar.org Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the acidic proton of the carboxylic acid with a trimethylsilyl (B98337) (TMS) group. brjac.com.brnih.gov This process significantly reduces the polarity and increases the volatility of the analyte.
Detailed Research Findings:
For the GC analysis of this compound, the compound would first be derivatized to its TMS ester. The resulting derivative can then be analyzed by GC-Mass Spectrometry (GC-MS), which provides both retention time data for identification and mass spectral data for structural confirmation. researchgate.net The table below outlines a hypothetical set of GC-MS conditions for the analysis of the silylated derivative.
Table 2: Hypothetical GC-MS Method Parameters for Silylated this compound
| Parameter | Condition |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Oven Program | 100 °C (hold 2 min), then 15 °C/min to 300 °C (hold 5 min) |
| MS Transfer Line | 290 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Scan Range | m/z 50-500 |
The mass spectrum of the TMS derivative of this compound would be expected to show a characteristic molecular ion peak and fragmentation pattern, which can be used for its unambiguous identification.
Capillary Electrophoresis (CE) for Carboxylic Acid Analysis
Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of charged species, such as carboxylic acids. iaea.org The separation in CE is based on the differential migration of analytes in an electric field, which is influenced by their charge-to-size ratio. scispace.com
For the analysis of this compound, a capillary zone electrophoresis (CZE) method would be appropriate. The analysis is typically carried out in a fused-silica capillary filled with a background electrolyte (BGE) buffer. The pH of the BGE is a crucial parameter, as it determines the charge of the analyte. nih.gov By selecting a pH above the pKa of the carboxylic acid, the analyte will be deprotonated and carry a negative charge, allowing it to migrate towards the anode.
Detailed Research Findings:
A CZE method for this compound would involve optimizing the BGE composition, applied voltage, and detection wavelength. The use of an electroosmotic flow (EOF) modifier in the BGE can also be explored to improve separation efficiency. scispace.com The table below presents a hypothetical set of CE conditions for the analysis of this compound.
Table 3: Hypothetical Capillary Electrophoresis Method Parameters for this compound
| Parameter | Condition |
| Capillary | Fused-silica, 50 cm total length (40 cm effective), 50 µm I.D. |
| Background Electrolyte | 25 mM Sodium Borate Buffer, pH 9.2 |
| Applied Voltage | 20 kV |
| Injection | Hydrodynamic, 50 mbar for 5 s |
| Detection | UV at 280 nm |
| Capillary Temperature | 25 °C |
This CE method would provide rapid and efficient separation of this compound from other charged impurities, offering an alternative and complementary technique to HPLC and GC for its comprehensive characterization.
Chemical Reactivity and Functional Group Transformations of 7 Chlorobenzo D Oxazole 2 Carboxylic Acid
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group is a versatile handle for various transformations, including the formation of esters and amides, as well as decarboxylation.
Esterification Reactions and Ester Derivatives
The conversion of 7-Chlorobenzo[d]oxazole-2-carboxylic acid to its corresponding esters can be achieved through several standard methods. One of the most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com This is a reversible equilibrium-driven process, and often, the alcohol is used in excess to drive the reaction towards the ester product. masterorganicchemistry.com
Alternative methods that proceed under milder conditions can also be employed. These include reaction with alkyl halides in the presence of a base or using dehydrating agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-(N,N-dimethylamino)pyridine (DMAP). libretexts.org For more specialized applications, other reagents like triethyl phosphate (B84403) can be used to facilitate the esterification. google.com
Table 1: Representative Esterification Reactions
| Reactant | Reagents | Product | Notes |
|---|---|---|---|
| This compound | Methanol (B129727), H₂SO₄ (cat.) | Methyl 7-chlorobenzo[d]oxazole-2-carboxylate | Standard Fischer esterification conditions. masterorganicchemistry.com |
| This compound | Ethanol, DCC, DMAP (cat.) | Ethyl 7-chlorobenzo[d]oxazole-2-carboxylate | Mild conditions suitable for sensitive substrates. |
Amidation and Peptide Coupling Strategies
The carboxylic acid moiety can be readily converted into amides through reaction with primary or secondary amines. This transformation typically requires the activation of the carboxylic acid to enhance its electrophilicity. A wide array of modern peptide coupling reagents are effective for this purpose. researchgate.net
Commonly used reagents include carbodiimides like DCC or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and minimize racemization. uniurb.it Phosphonium-based reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and aminium/uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) are highly efficient and lead to rapid amide bond formation under mild conditions. researchgate.netsigmaaldrich.com These methods are widely applicable, from simple amide synthesis to complex peptide constructions. uniurb.itnih.gov
Recent advancements have also introduced methods that generate reactive phosphonium (B103445) salts in-situ from stable precursors like triphenylphosphine (B44618) and N-chlorophthalimide, offering a convenient approach for amidation. nih.gov
Table 2: Common Reagents for Amidation
| Coupling Reagent Class | Examples | Typical Conditions |
|---|---|---|
| Carbodiimides | EDC, DCC | Amine, HOBt, DIPEA, DMF or CH₂Cl₂ |
| Phosphonium Salts | PyBOP, PyAOP | Amine, Base (e.g., DIPEA), DMF |
Decarboxylation Pathways
Benzoxazole-2-carboxylic acids are known to be susceptible to decarboxylation, a reaction that involves the loss of carbon dioxide. rsc.org This transformation can often be initiated by heating, particularly in the presence of an acid or a copper catalyst. The stability of the resulting carbanion or organometallic intermediate at the 2-position of the benzoxazole (B165842) ring facilitates this process.
For heteroaromatic carboxylic acids, decarboxylation can be catalyzed by silver carbonate (Ag₂CO₃) in DMSO, often with the addition of an acid like acetic acid. organic-chemistry.org More advanced photoredox catalysis methods can also achieve decarboxylation under mild, visible-light-induced conditions, sometimes using organic dyes as photocatalysts. organic-chemistry.org The Krapcho decarboxylation is a specific method for esters bearing an electron-withdrawing group, which may be applicable to derivatives of the title compound under thermal conditions in a polar aprotic solvent like DMSO, often with a salt such as LiCl. organic-chemistry.org
Transformations at the Chloro Position
The chlorine atom at the 7-position serves as a leaving group in nucleophilic substitution reactions and as an electrophilic partner in metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SₙAr) provides a pathway to replace the chloro group with various nucleophiles. nih.gov For an SₙAr reaction to occur, the aromatic ring typically needs to be activated by electron-withdrawing groups, which stabilize the negatively charged intermediate (Meisenheimer complex). juniperpublishers.com While the benzoxazole moiety itself is not strongly activating, these reactions can often be driven to completion under forcing conditions, such as high temperatures or with highly reactive nucleophiles. youtube.com
Common nucleophiles used in SₙAr reactions include alkoxides, thiolates, and amines. mdpi.com For instance, reaction with sodium methoxide (B1231860) in methanol at elevated temperatures could yield the 7-methoxy derivative. Similarly, heating with an amine, potentially in a polar aprotic solvent like DMF or NMP and in the presence of a base, can lead to the corresponding 7-amino-substituted benzoxazole. nih.gov The reactivity in SₙAr reactions generally follows the trend I > Br > Cl > F for the leaving group, meaning that chloroarenes are less reactive than their bromo and iodo counterparts.
Table 3: Potential Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Reagents/Conditions | Product |
|---|---|---|
| Methoxide | NaOMe, Methanol, Heat | 7-Methoxybenzo[d]oxazole-2-carboxylic acid |
| Amine (e.g., Piperidine) | Piperidine, K₂CO₃, DMF, Heat | 7-(Piperidin-1-yl)benzo[d]oxazole-2-carboxylic acid |
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
The chlorine atom at the 7-position is an excellent handle for palladium-catalyzed cross-coupling reactions, which are fundamental transformations for forming carbon-carbon and carbon-heteroatom bonds. Aryl chlorides are generally less reactive than the corresponding bromides and iodides, often requiring more specialized catalysts and harsher conditions.
Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron reagent (boronic acid or ester) to form a biaryl linkage. researchgate.netnih.gov The reaction is typically catalyzed by a palladium(0) species, generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂. A base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) is essential for the catalytic cycle. researchgate.net For less reactive aryl chlorides, ligands such as bulky, electron-rich phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often necessary to achieve good yields. nih.govresearchgate.net
Heck Reaction: The Heck reaction involves the coupling of the aryl chloride with an alkene to form a new, substituted alkene. wikipedia.orgorganic-chemistry.org This reaction also uses a palladium catalyst and a base (e.g., Et₃N, K₂CO₃). nih.gov The reaction with aryl chlorides can be challenging, but phosphine-free catalyst systems or those employing palladacycles have been developed to improve efficiency. organic-chemistry.org
Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling the aryl chloride with a terminal alkyne. organic-chemistry.orgwikipedia.org The classic Sonogashira protocol uses a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base (like triethylamine (B128534) or diisopropylamine), which often serves as the solvent. organic-chemistry.orglibretexts.org Copper-free variants have also been developed, which can be advantageous for certain substrates. beilstein-journals.org
Table 4: Representative Metal-Catalyzed Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Catalyst System | Base | Product Type |
|---|---|---|---|---|
| Suzuki | Phenylboronic acid | Pd(OAc)₂, SPhos | K₃PO₄ | 7-Phenylbenzo[d]oxazole-2-carboxylic acid |
| Heck | Styrene | Pd(OAc)₂, P(o-tol)₃ | Et₃N | 7-Styrylbenzo[d]oxazole-2-carboxylic acid |
Modifications of the Benzoxazole Ring System
Electrophilic Aromatic Substitution on the Benzene (B151609) Ring
Electrophilic aromatic substitution (EAS) on the benzene portion of this compound is a complex process due to the competing directing effects of the substituents. The fused oxazole (B20620) ring, the chloro group at the 7-position, and the carboxylic acid group at the 2-position all influence the regioselectivity and the rate of reaction.
The fused oxazole ring system generally deactivates the attached benzene ring towards electrophilic attack. This deactivation arises from the electron-withdrawing nature of the heterocyclic ring. Similarly, the carboxylic acid group at the 2-position is a strong deactivating group due to its electron-withdrawing resonance and inductive effects. nih.gov This deactivation makes Friedel-Crafts reactions particularly challenging, as they are typically inhibited on strongly deactivated aromatic rings. youtube.com The chloro group at the 7-position is also deactivating due to its inductive electron-withdrawing effect, which is stronger than its electron-donating resonance effect.
A theoretical analysis of the directing effects suggests the following:
The 7-chloro group directs incoming electrophiles to the ortho position (C6) and the para position (C5).
The fused oxazole ring, being deactivating, would direct incoming electrophiles to the available positions on the benzene ring, with the precise influence depending on the specific electrophile and reaction conditions.
The carboxylic acid group at C2, being a strong meta-director, would influence the reactivity of the entire ring system, but its directing effect is primarily on the benzene ring to which it is attached, which in this case is the oxazole ring. However, its strong deactivating nature significantly reduces the nucleophilicity of the entire benzoxazole system.
Given the combination of these effects, predicting the exact outcome of an electrophilic substitution reaction without experimental data is challenging. The positions at C4, C5, and C6 are all subject to a combination of activating and deactivating influences. It is plausible that a mixture of products would be obtained, with the relative yields depending on the specific reaction conditions and the nature of the electrophile.
Theoretical Directing Effects on the Benzene Ring of this compound
| Substituent | Position | Electronic Effect | Directing Effect |
| 7-Chloro | 7 | Inductive: WithdrawingResonance: Donating | ortho, para |
| Fused Oxazole Ring | - | Deactivating | - |
| 2-Carboxylic Acid | 2 | Deactivating | meta |
Reactions Involving the Oxazole Ring Nitrogen or Oxygen
The oxazole ring in this compound contains both a nitrogen and an oxygen atom, which can potentially participate in chemical reactions.
The nitrogen atom at the 3-position of the benzoxazole ring possesses a lone pair of electrons and can act as a nucleophile. A common reaction involving the oxazole nitrogen is N-alkylation to form quaternary oxazolium salts. pharmaguideline.com This reaction typically involves treatment with an alkylating agent, such as an alkyl halide. The resulting quaternization of the nitrogen would increase the electron-withdrawing nature of the heterocyclic ring system.
The oxygen atom of the oxazole ring is generally less reactive in substitution reactions due to its involvement in the aromatic system. However, ring-opening reactions of oxazoles can occur under certain conditions, often initiated by nucleophilic attack at the C2 position. pharmaguideline.com In the case of this compound, the C2 position is substituted with a carboxylic acid group. This electron-withdrawing group would make the C2 carbon more electrophilic and potentially more susceptible to nucleophilic attack, which could lead to cleavage of the oxazole ring.
Detailed experimental studies on the reactions specifically at the oxazole nitrogen or oxygen of this compound are not extensively documented in the surveyed literature. The reactivity would likely be influenced by the electronic effects of the chloro and carboxylic acid substituents. For instance, the electron-withdrawing nature of these groups would decrease the basicity and nucleophilicity of the oxazole nitrogen.
Structural Modifications and Design Principles for 7 Chlorobenzo D Oxazole 2 Carboxylic Acid Analogs
Systematic Variation of Substituents on the Benzene (B151609) and Oxazole (B20620) Rings
The systematic variation of substituents on the benzene and oxazole rings of the 7-chlorobenzo[d]oxazole-2-carboxylic acid scaffold is a fundamental strategy to probe the structure-activity relationships (SAR). This involves introducing a variety of functional groups at different positions of the bicyclic core to enhance biological activity and fine-tune physicochemical properties.
Research on related 2-substituted benzoxazole (B165842) derivatives has demonstrated that the nature and position of substituents significantly influence their biological activity. For instance, in a series of 2-phenyl-1,3-benzoxazole derivatives, the introduction of different substituents on the 2-phenyl ring led to a range of antimicrobial activities. While specific SAR data for this compound is not extensively published, general principles from related scaffolds can be extrapolated.
The oxazole ring, while less amenable to substitution, can also be modified. The 2-position, occupied by the carboxylic acid, is a primary point for modification, often through the formation of amide or ester derivatives. These modifications can influence the compound's ability to act as a hydrogen bond donor or acceptor, which is often crucial for target binding.
A hypothetical exploration of substituents on the 7-chlorobenzo[d]oxazole (B1359311) scaffold is presented in the table below, illustrating potential modifications and their expected impact based on general medicinal chemistry principles.
| Position of Substitution | Type of Substituent | Potential Impact on Activity |
| Benzene Ring (Positions 4, 5, 6) | Electron-donating groups (e.g., -OCH₃, -CH₃) | May enhance metabolic stability and alter electronic properties. |
| Benzene Ring (Positions 4, 5, 6) | Electron-withdrawing groups (e.g., -CF₃, -NO₂) | Can influence pKa of the carboxylic acid and introduce new interaction points. |
| Benzene Ring (Positions 4, 5, 6) | Halogens (e.g., -F, -Br) | Can modulate lipophilicity and membrane permeability. |
| Oxazole Ring (Position 2) | Amide or Ester formation | Alters hydrogen bonding capacity and can serve as a prodrug strategy. |
Isosteric Replacements of the Chloro and Carboxylic Acid Groups
Isosteric and bioisosteric replacements are a cornerstone of modern drug design, aiming to improve a molecule's properties while retaining its desired biological activity by substituting key functional groups with others that have similar physicochemical characteristics. drughunter.com
Isosteric Replacement of the 7-Chloro Group:
The chlorine atom at the 7-position of the benzoxazole ring is a lipophilic, electron-withdrawing group that can participate in halogen bonding. Its replacement with other groups can have a profound impact on the molecule's profile. Classical isosteres for a chloro group include other halogens like fluorine, bromine, or iodine. Non-classical isosteres could include small alkyl groups like a methyl or a cyano group. The choice of replacement depends on the desired change in properties. For example, replacing chlorine with fluorine can alter metabolic stability and binding interactions, while a methyl group can impact lipophilicity and steric interactions within a binding pocket.
Bioisosteric Replacement of the 2-Carboxylic Acid Group:
The carboxylic acid group is a key pharmacophoric element, often involved in critical hydrogen bonding interactions with biological targets. However, it can also lead to poor pharmacokinetic properties such as low membrane permeability and rapid metabolism. nih.govnih.gov Therefore, its replacement with a suitable bioisostere is a common strategy in medicinal chemistry. drughunter.comnih.gov
Commonly employed bioisosteres for carboxylic acids include:
Tetrazoles: These are one of the most widely used carboxylic acid bioisosteres, exhibiting similar acidity and the ability to participate in hydrogen bonding. drughunter.com
Acylsulfonamides: This group also has a pKa in the range of carboxylic acids and can form similar interactions.
Hydroxamic acids: These can act as metal chelators and form hydrogen bonds.
Other acidic heterocycles: A variety of other five-membered and six-membered heterocyclic rings containing nitrogen, oxygen, or sulfur can also serve as carboxylic acid surrogates.
The following table summarizes some potential bioisosteric replacements for the key functional groups of this compound.
| Original Group | Position | Potential Bioisosteric Replacement | Rationale for Replacement |
| Chloro | 7 | -F, -Br, -CH₃, -CN | Modulate lipophilicity, steric bulk, and electronic properties. |
| Carboxylic Acid | 2 | Tetrazole | Mimic acidity and hydrogen bonding with potentially improved metabolic stability. drughunter.com |
| Carboxylic Acid | 2 | Acylsulfonamide | Similar pKa to carboxylic acid, can alter binding interactions. |
| Carboxylic Acid | 2 | Hydroxamic Acid | Introduces metal-chelating properties and different hydrogen bonding patterns. |
Development of Hybrid Molecules Incorporating the this compound Scaffold
Molecular hybridization is a drug design strategy that involves covalently linking two or more pharmacophores to create a single hybrid molecule with potentially enhanced affinity, improved selectivity, or a dual mode of action. This approach has been successfully applied in the development of novel therapeutic agents for various diseases.
While there are no specific reports on hybrid molecules derived from this compound, the benzoxazole scaffold itself is a common component in the design of hybrid compounds. For example, hybrid molecules combining a benzoxazole moiety with other biologically active scaffolds like quinoline (B57606) have been synthesized and evaluated for their anticancer activities. nih.gov
Potential pharmacophores that could be hybridized with the this compound scaffold include:
Kinase inhibitor fragments: To create dual-action inhibitors for cancer therapy.
Antimicrobial agents: To develop novel antibiotics with enhanced potency or a broader spectrum of activity.
Fragments targeting protein-protein interactions: To create molecules that can disrupt disease-relevant biological pathways.
Scaffold Hopping and Bioisosteric Design Strategies
Scaffold hopping is a computational or medicinal chemistry strategy used to identify novel core structures (scaffolds) that can maintain the essential pharmacophoric features of a known active molecule while possessing a different chemical backbone. nih.gov This approach is valuable for discovering new intellectual property, improving physicochemical properties, and overcoming liabilities associated with the original scaffold. nih.gov
Starting from the this compound scaffold, a scaffold hopping approach could lead to the discovery of entirely new classes of compounds with similar biological activities. This process often involves identifying the key pharmacophoric elements—in this case, the chloro-substituted aromatic ring, the hydrogen-bonding features of the oxazole, and the acidic group—and then searching for or designing new scaffolds that can present these features in a similar spatial arrangement.
Examples of potential scaffold hops from the benzoxazole core include other fused heterocyclic systems such as:
Indazoles: This scaffold also presents a fused aromatic and five-membered heterocyclic ring system with different electronic and hydrogen bonding characteristics.
Benzothiazoles: The replacement of the oxazole oxygen with a sulfur atom would alter the size, electronics, and potential interactions of the heterocyclic ring.
Bioisosteric design is a closely related concept that focuses on replacing a part of the molecule with a group that has similar biological effects. In the context of scaffold hopping, bioisosteric design can guide the selection of new scaffolds that are likely to retain the desired biological activity.
The table below presents some potential scaffold hops for the this compound core.
| Original Scaffold | Potential Replacement Scaffold | Rationale |
| Benzoxazole | Benzimidazole | Similar size and shape, but different hydrogen bonding properties. |
| Benzoxazole | Indazole | Maintains a fused aromatic-heterocyclic system with altered electronics. |
| Benzoxazole | Benzothiazole | Introduces a sulfur atom, which can change binding interactions and physicochemical properties. |
| Benzoxazole | Quinoline | A larger, bicyclic aromatic system that can explore different binding pockets. |
Future Perspectives and Emerging Research Directions
Development of Asymmetric Synthesis for Chiral Benzoxazole (B165842) Derivatives
The synthesis of single-enantiomer chiral drugs is a major focus in the pharmaceutical industry, as different enantiomers of a molecule can have vastly different biological effects. nih.gov Consequently, the development of asymmetric methods to produce enantiomerically pure benzoxazole derivatives is a significant and ongoing research challenge. researchgate.net Future work on 7-Chlorobenzo[d]oxazole-2-carboxylic acid will likely involve its use as a precursor in the asymmetric synthesis of more complex, biologically active chiral molecules.
Recent breakthroughs in asymmetric catalysis offer a roadmap for this development. For instance, chiral vanadyl complexes have been successfully used for the asymmetric intermolecular 1,2-alkoxy-sulfenylation of vinylarenes with benzoxazole-2-thiols, achieving high enantioselectivities (up to 96% ee). acs.org Another powerful strategy involves the use of palladium catalysts with chiral ligands, such as (S)-BINAP, for the intramolecular Buchwald–Hartwig amination to construct C–N axially chiral N-aryl benzimidazoles, a class of compounds structurally related to benzoxazoles. rsc.org These methods highlight the potential for creating chiral centers or axes of chirality in molecules derived from the 7-chlorobenzoxazole core.
| Catalyst/Method | Chiral Product Type | Key Features | Potential Application for 7-Chlorobenzoxazole Derivatives |
| Chiral Vanadyl Complexes | 1,2-Alkoxy-sulfenylated benzoxazoles | Catalyzes asymmetric cross-coupling with high enantioselectivity (up to 96% ee). acs.org | Synthesis of chiral side-chains at the 2-position of the benzoxazole ring. |
| Palladium/(S)-BINAP | C–N Axially Chiral N-aryl benzimidazoles | Achieves intramolecular amination to form atropisomers with high yields and enantioselectivity (up to 93% ee). rsc.org | Creation of axially chiral derivatives by functionalizing an N-aryl group attached to the benzoxazole nitrogen. |
| Chiral Phosphoric Acids (CPAs) | Axially Chiral 4-arylpyrazoles | Enables enantioselective C–H arylation of azoles. rsc.org | Asymmetric functionalization of the benzoxazole core to introduce axial chirality. |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification of promising new molecules and optimizing their synthetic routes. nih.govresearchgate.net These computational tools can analyze vast datasets to predict the biological activity, properties, and synthesizability of novel compounds, significantly reducing the time and cost of development. nih.govyoutube.com For this compound, AI can be employed to design novel derivatives with enhanced therapeutic potential.
| AI/ML Application | Description | Relevance to this compound |
| Generative Molecular Design | AI models create novel molecular structures and the synthetic pathways to produce them. youtube.comstanford.edu | Designing new derivatives with potentially superior biological activity or material properties. |
| QSAR Analysis | Machine learning algorithms predict the biological activity of new compounds based on their chemical structure. nih.gov | Predicting the therapeutic potential of novel derivatives against targets like VEGFR-2 or various microbes. nih.govnih.gov |
| Synthesis Prediction | AI tools predict viable and efficient reaction pathways for target molecules. youtube.com | Optimizing the synthesis of complex derivatives, improving yields, and reducing waste. |
| Virtual Screening | AI algorithms rapidly screen vast virtual libraries of compounds to identify potential drug candidates. researchgate.net | Identifying the most promising derivatives of 7-chlorobenzoxazole for further experimental testing. |
Exploration of Novel Catalytic Systems for Efficient Benzoxazole Functionalization
The development of novel catalytic systems is critical for the efficient and selective functionalization of the benzoxazole core. Traditional methods often require harsh conditions, but modern catalysis offers milder and more sustainable alternatives. numberanalytics.com Research into catalysts for C–H functionalization is particularly promising, as it allows for the direct modification of the benzoxazole ring without the need for pre-functionalized starting materials. thieme-connect.comacs.org
Palladium and ruthenium-based catalysts have been shown to be effective for the C–H arylation of 2-arylbenzoxazoles, using the benzoxazole moiety itself as a directing group to ensure high regioselectivity. thieme-connect.com Copper(II)-catalyzed systems have also been developed for the regioselective C–H functionalization and C–O bond formation to produce a variety of 7-substituted benzoxazoles under mild conditions using air as the oxidant. acs.orgcapes.gov.br Another area of advancement is the use of benzoxazole-linked covalent organic frameworks (COFs) as ultrastable, metal-free photocatalysts for reactions like the oxidative hydroxylation of arylboronic acids. acs.org These systems benefit from exceptional stability and recyclability, making them highly attractive for green chemistry applications. acs.org
| Catalytic System | Reaction Type | Key Advantages | Application to 7-Chlorobenzoxazole |
| Palladium(II) / Ruthenium(II) | C–H Arylation | High site selectivity, functional group tolerance, and applicability to gram-scale production. thieme-connect.com | Direct arylation of the benzoxazole core to introduce diverse substituents. |
| Copper(II) | C–H Functionalization / C–O Bond Formation | Uses air as a terminal oxidant, has high functional group tolerance, and works under mild conditions. acs.orgcapes.gov.br | Selective synthesis of functionalized derivatives, particularly at the 7-position. |
| Benzoxazole-based COFs | Photocatalysis (e.g., Oxidative Hydroxylation) | Metal-free, exceptionally stable in strong acids/bases, and highly recyclable. acs.org | Development of sustainable and reusable catalysts for transforming derivatives of the parent compound. |
| Biocatalysts (Enzymes) | Various (e.g., oxidation, hydrolysis) | High selectivity and activity, often under environmentally friendly conditions. numberanalytics.com | Enantioselective synthesis or modification of derivatives in aqueous systems. |
Advanced Analytical Techniques for In-Situ Reaction Monitoring of Benzoxazole Synthesis
Understanding and optimizing the synthesis of complex molecules like derivatives of this compound requires detailed knowledge of reaction kinetics, intermediates, and byproducts. Advanced analytical techniques that allow for in-situ (in the reaction vessel) monitoring are becoming indispensable tools for this purpose. spectroscopyonline.com These methods provide real-time data, enabling chemists to rapidly optimize reaction conditions and gain deeper mechanistic insights. birmingham.ac.uk
Spectroscopic techniques such as mid-infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy are frequently coupled with flow chemistry systems for continuous reaction monitoring. spectroscopyonline.combeilstein-journals.org Flow NMR, for example, can be used to detect reactive intermediates and rapidly determine kinetic and thermodynamic parameters. beilstein-journals.org For heterogeneous solid-liquid reactions, which are common in organic synthesis, new devices have been developed to allow for efficient mixing within an NMR spectrometer, enabling accurate in-situ analysis that was previously challenging. ed.ac.uk These techniques will be crucial for optimizing the multi-step syntheses of advanced benzoxazole derivatives, ensuring higher yields, purity, and process safety.
| Analytical Technique | Type of Monitoring | Information Gained | Potential Impact on Benzoxazole Synthesis |
| In-Situ NMR Spectroscopy | Real-time, in-vessel | Reaction kinetics, detection of transient intermediates, structural confirmation of products. beilstein-journals.orged.ac.uk | Precise optimization of reaction conditions (temperature, concentration) and mechanistic studies. |
| In-Situ IR & Raman Spectroscopy | Real-time, in-vessel | Functional group changes, reaction endpoints, concentration of reactants and products. spectroscopyonline.com | Determination of reaction half-life and identification of unexpected intermediate species. spectroscopyonline.com |
| Time-Resolved Synchrotron X-ray Diffraction | In-situ, for solid-state reactions | Insights into reaction pathways, kinetics, and the role of experimental parameters in mechanochemical synthesis. birmingham.ac.uk | Optimization of solvent-free and sustainable synthetic methods for benzoxazole derivatives. birmingham.ac.uk |
| Flow Chemistry with In-line Analysis | Continuous, on-line | Rapid optimization of reaction parameters, improved heat/mass transfer, enhanced safety and control. beilstein-journals.org | Automated and efficient synthesis and screening of derivative libraries. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
